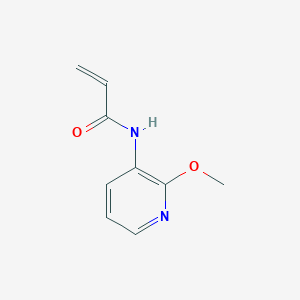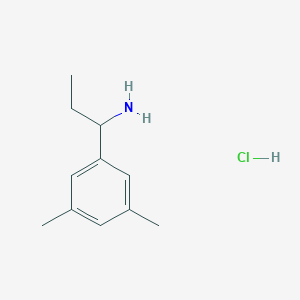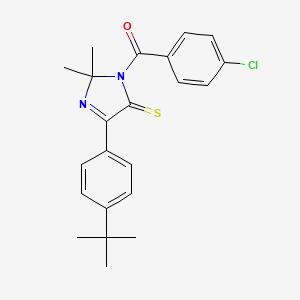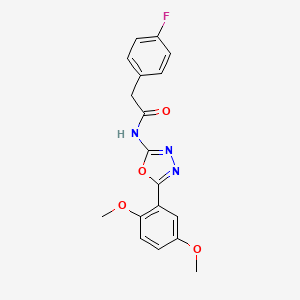
N-(2-methoxypyridin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxypyridin-3-yl)prop-2-enamide” is a chemical compound with the molecular formula C8H8N2O . It is also known as N-(Pyridin-2-yl)acrylamide . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “N-(2-methoxypyridin-3-yl)prop-2-enamide” can be represented by the linear formula C8H8N2O . The average mass is 213.234 Da and the mono-isotopic mass is 213.111343 Da .Physical And Chemical Properties Analysis
“N-(2-methoxypyridin-3-yl)prop-2-enamide” is a solid at room temperature . It has a molecular weight of 148.16 .Applications De Recherche Scientifique
Enantioselective Synthesis and Pharmaceutical Intermediates
The compound has been explored in the context of enantioselective synthesis, where derivatives have been prepared for use in pharmaceutical research. For example, studies have shown its utility in the synthesis of piperidines, a class of compounds with numerous pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998). Additionally, derivatives have been identified as potent and selective kinase inhibitors, highlighting their importance in the development of new therapeutic agents (Schroeder et al., 2009).
Polymer Science and Drug Delivery Systems
In the field of polymer science, related compounds have been used to facilitate controlled polymerizations, which are critical for developing drug delivery systems. For example, the controlled polymerization of N-isopropylacrylamide demonstrates the compound's relevance in creating thermoresponsive polymers for targeted drug delivery (Convertine et al., 2004).
Bone Health and Osteoporosis
Research has also focused on the development of antagonists for treating osteoporosis, with derivatives showing significant in vitro profiles and in vivo efficacy in models of bone turnover (Hutchinson et al., 2003).
Catalysis and Organic Synthesis
Catalytic applications include the Rh(III)-catalyzed C-H amidation of arenes, showcasing the compound's role in facilitating the development of bioactive molecules through amidation reactions (Ju et al., 2019). Furthermore, the compound has been used in the synthesis of enamides and pyrimidones, highlighting its versatility in organic synthesis (Liu et al., 2018).
Synthetic Chemistry and Molecular Design
The compound and its derivatives play a crucial role in the design and synthesis of molecules with potential neuroleptic activity, illustrating its importance in the development of new therapeutic agents (Iwanami et al., 1981). Its use in copper-mediated aryloxylation of benzamides further demonstrates its utility in synthesizing complex molecules (Hao et al., 2014).
Safety and Hazards
The safety information available indicates that “N-(2-methoxypyridin-3-yl)prop-2-enamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Mode of Action
It is known that the compound can be synthesized from α-bromoketones and 2-aminopyridine under certain conditions
Biochemical Pathways
The biochemical pathways affected by N-(2-methoxypyridin-3-yl)prop-2-enamide are currently unknown. Given the compound’s structure, it may potentially interact with various biochemical pathways. Without specific target identification, it is difficult to predict the exact pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(2-methoxypyridin-3-yl)prop-2-enamide is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Propriétés
IUPAC Name |
N-(2-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-8(12)11-7-5-4-6-10-9(7)13-2/h3-6H,1H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNDMTZYTHQCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)
![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)

![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)

![5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2872989.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)



![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)
